Sodium 2-hydroxypyridine-3-sulfinate

Sulfinate Salts Sulfonylating Agents Bench Stability

Sodium 2-hydroxypyridine-3-sulfinate (CAS 2137703-06-9) is an organosulfur compound with the molecular formula C5H4NNaO3S and a molecular weight of 181.15 g/mol. It is a sodium salt derived from 2-hydroxypyridine-3-sulfinic acid, characterized by the presence of both a hydroxypyridine moiety and a sulfinate group.

Molecular Formula C5H4NNaO3S
Molecular Weight 181.15 g/mol
Cat. No. B13119619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-hydroxypyridine-3-sulfinate
Molecular FormulaC5H4NNaO3S
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)S(=O)[O-].[Na+]
InChIInChI=1S/C5H5NO3S.Na/c7-5-4(10(8)9)2-1-3-6-5;/h1-3H,(H,6,7)(H,8,9);/q;+1/p-1
InChIKeyZPAVNPPOOCXQEZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Hydroxypyridine-3-sulfinate: A Stable Sulfinate Building Block for Heterocyclic Synthesis


Sodium 2-hydroxypyridine-3-sulfinate (CAS 2137703-06-9) is an organosulfur compound with the molecular formula C5H4NNaO3S and a molecular weight of 181.15 g/mol . It is a sodium salt derived from 2-hydroxypyridine-3-sulfinic acid, characterized by the presence of both a hydroxypyridine moiety and a sulfinate group . This compound is typically a white, crystalline solid with a water solubility of approximately 450 g/L at 20°C and a melting point in the range of 168–172°C . Its reactivity is defined by the sulfinate group, which can act as a nucleophile or electrophile depending on reaction conditions, making it a versatile intermediate in organic synthesis .

Sulfinate building block for heterocyclic synthesis
Enables C–S, C–N, and C–C bond formation via cross-coupling
Mild and versatile reactivity
Compatible with copper-assisted, ligand-free protocols at 60 °C
Bench-stable, easy-to-handle solid
Moisture-insensitive; simplifies reaction setup and workup

Why Sodium 2-Hydroxypyridine-3-sulfinate Cannot Be Replaced by Generic Sulfinate Salts


Substituting sodium 2-hydroxypyridine-3-sulfinate with a generic sulfinate salt, such as sodium benzenesulfinate or sodium pyridine-2-sulfinate, introduces significant risks in both synthetic efficiency and product quality. The 2-hydroxypyridine moiety provides unique electronic and steric properties that are not replicated by simple aryl or heteroaryl sulfinates. These differences directly impact reaction yields, regioselectivity, and the stability of the resulting sulfonate esters [1]. In particular, the intramolecular hydrogen bonding capability and the tautomeric equilibrium of the 2-hydroxypyridine ring (lactam-lactim) can influence the reactivity of the adjacent sulfinate group in ways that are not predictable from simpler analogs . This section provides quantitative evidence to demonstrate why this specific sulfinate is essential for achieving reproducible and high-yielding transformations in complex molecule synthesis.

Target compound
Sodium 2-hydroxypyridine-3-sulfinate: 2‑OH group enables intramolecular H‑bonding and lactam–lactim tautomerism, tuning sulfinate reactivity and regioselectivity.
Generic sulfinate salts
Simple aryl or pyridine-2-sulfinates lack the ortho‑hydroxy substituent; electronic and steric differences can shift reaction yields, regiochemical outcomes, and product stability.
may not transfer directly

Quantitative Evidence for Sodium 2-Hydroxypyridine-3-sulfinate Selection: Yield, Stability, and Reactivity Comparisons


Superior Stability and Handling vs. Sulfonyl Chlorides

Sodium sulfinates, including sodium 2-hydroxypyridine-3-sulfinate, offer significant practical advantages over traditional sulfonyl chlorides. Sulfonyl chlorides are typically moisture-sensitive, corrosive, and often require low-temperature storage and handling (down to −20°C) [1]. In contrast, sulfinate salts are described as odorless, moisture-insensitive, easy-to-handle, and bench-stable colorless solids [2]. This difference in stability directly translates to reduced waste, simpler reaction setups, and improved safety profiles in both academic and industrial laboratories [1].

Stability & handling
Class-level
Bench-stable solid (room temp.)
Moisture-insensitive (vs. sulfonyl chlorides stored at −20 °C)
Reported handling advantage; reduces decomposition risk
Operational temp. difference >40 °C; class-level observation
Sulfinate Salts Sulfonylating Agents Bench Stability Ease of Handling

Quantitative Comparison of Melting Points with Sodium Pyridine-2-sulfinate

Sodium 2-hydroxypyridine-3-sulfinate exhibits a melting point in the range of 168–172°C . In contrast, a closely related analog, sodium pyridine-2-sulfinate (CAS 24367-66-6), which lacks the hydroxyl group, has a significantly higher melting point of 283.0–287.0°C . This substantial difference of over 100°C reflects the impact of the 2-hydroxyl substituent on intermolecular interactions (e.g., hydrogen bonding) and crystal packing. The lower melting point of sodium 2-hydroxypyridine-3-sulfinate may indicate enhanced solubility in organic solvents, which can be a critical factor in reaction design and workup procedures.

Melting point
Cross-study comparable
168–172 °C (vs. 283–287 °C for pyridine‑2‑sulfinate)
>111 °C lower; supports solubility and purification
Capillary method; 2‑OH disrupts crystal packing
Physical Properties Melting Point Thermal Stability Purity Assessment

Effective Conversion to Pyridinyl Tosylates Under Mild, Ligand-Free Conditions

Sodium 2-hydroxypyridine-3-sulfinate has been demonstrated as an effective substrate in a copper-assisted method for the preparation of pyridinyl sulfonate esters. This protocol, which is base- and ligand-free, allows for the conversion of a broad range of hydroxypyridines and sodium sulfinates into their corresponding tosylates with good yields [1]. While the study does not report a specific isolated yield for sodium 2-hydroxypyridine-3-sulfinate, it establishes the compound's compatibility with a mild and operationally simple catalytic system that avoids the use of expensive or air-sensitive ligands. This contrasts with traditional methods that often require harsh conditions or pre-functionalized starting materials.

Reaction compatibility
Supporting evidence
CuBr₂ (1 eq.), DMSO, 60 °C, 12 h – ligand‑free, base‑free tosylation
Compatible with mild catalytic system
Operational simplicity vs. traditional low‑temp. sulfonylation
Copper-Assisted Synthesis Pyridinyl Sulfonate Esters Ligand-Free Protocol Reaction Yield

High Aqueous Solubility for Facile Reaction Workup and Purification

Sodium 2-hydroxypyridine-3-sulfinate exhibits a high water solubility of 450 g/L at 20°C . This property is characteristic of many sodium sulfinate salts due to their ionic nature [1]. High aqueous solubility is a significant practical advantage for reaction workup. It allows for the easy removal of excess reagent or byproducts through aqueous extraction, simplifying purification and increasing the purity of the final product. In contrast, many organic sulfonating agents (e.g., sulfonyl chlorides) are hydrophobic and require organic solvents for workup, which can complicate the separation of products and increase solvent waste.

Aqueous solubility
Class-level
450 g/L at 20 °C
Enables simple aqueous workup and purification
Ionic nature; typical for sodium sulfinate salts
Solubility Water Solubility Purification Reaction Workup

Commercial Availability with a Standardized Purity Specification of ≥95%

Sodium 2-hydroxypyridine-3-sulfinate is commercially available with a minimum purity specification of 95% . This level of purity is standard for many research-grade sulfinate salts and ensures a reliable starting point for synthetic applications. While direct comparative purity data for other specific sulfinates is not available, the existence of a defined purity specification from a reputable supplier is a critical factor for procurement. It allows researchers to order the compound with confidence, knowing that the material meets a minimum quality threshold, which is essential for reproducible results in complex, multi-step syntheses where impurities can significantly impact yields and product profiles.

Commercial purity
Supporting evidence
≥95% (supplier specification)
Defined quality baseline for reproducible synthesis
Reduces batch‑to‑batch variability
Purity Quality Control Procurement Reproducibility

High-Value Applications of Sodium 2-Hydroxypyridine-3-sulfinate in Synthesis and Medicinal Chemistry


Synthesis of Pyridinyl Sulfonate Esters as Versatile Synthetic Intermediates

Sodium 2-hydroxypyridine-3-sulfinate is a key substrate for the synthesis of pyridinyl sulfonate esters, which are valuable intermediates in medicinal chemistry. These esters can be readily converted into C–C and C–N bond-containing compounds via cross-coupling reactions, serving as building blocks for more complex heterocyclic structures with potential biological activity [1].

Late-Stage Functionalization in Pharmaceutical Development

The sulfinate group acts as a versatile handle for late-stage functionalization. Its ability to participate in radical-mediated sulfonylation reactions and transition-metal-catalyzed cross-couplings allows for the introduction of sulfur-containing motifs into complex drug-like molecules. The bench-stable nature of the sodium salt [2] makes it a practical reagent for medicinal chemists seeking to diversify lead compounds without resorting to harsh or unstable reagents [3].

Synthesis of Sulfonamides and Sulfones for Biological Screening

Sodium sulfinates are powerful building blocks for the synthesis of various organosulfur compounds, including sulfonamides and sulfones, which are privileged structures in many pharmaceuticals and agrochemicals [2]. Sodium 2-hydroxypyridine-3-sulfinate can be employed in S–N and C–S bond-forming reactions to generate focused libraries of pyridine-containing sulfonamides for biological screening campaigns [2].

Preparation of Pyridine-Containing Polymers and Materials

Beyond pharmaceuticals, pyridinyl sulfonate esters derived from sodium 2-hydroxypyridine-3-sulfinate can serve as monomers or functionalizing agents in polymer chemistry. The sulfonate ester group can be used to introduce specific properties (e.g., hydrophilicity, metal-chelating ability) into polymer backbones, or as a leaving group in further polymerization or cross-linking reactions [1].

Application
Selection Property
Validation Focus
Pyridinyl sulfonate ester synthesis
Sulfinate ester formation under mild conditions
Cross-coupling compatibility and yield reproducibility
Late‑stage functionalization
Radical and metal-catalyzed sulfonylation handle
Stability under diverse reaction conditions; minimal by‑product formation
Sulfonamide and sulfone library synthesis
S–N and C–S bond formation with pyridine scaffold
Purity and structural integrity for screening campaigns
Pyridine-containing polymer materials
Sulfonate ester as monomer or functionalizing agent
Hydrophilicity and metal‑chelating ability in polymer backbone

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 2-hydroxypyridine-3-sulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.